Elatoside K

Description

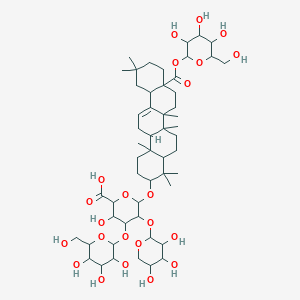

Elatoside K is a triterpenoid saponin isolated from plants of the Aralia genus, particularly Aralia chinensis and related species . Structurally, it is an oleanolic acid glycoside characterized by a sugar moiety attached to the aglycone core. This compound has been identified as a new compound in recent phytochemical studies, with its methyl ester derivative (this compound methyl ester) also reported .

Properties

CAS No. |

91204-06-7 |

|---|---|

Molecular Formula |

C53H84O23 |

Molecular Weight |

1089.2 g/mol |

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)32(59)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-41(75-43-35(62)30(57)24(56)21-69-43)39(38(65)40(74-46)42(66)67)73-44-36(63)33(60)31(58)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67) |

InChI Key |

CAVHSWOJPOOWEG-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

melting_point |

219-222°C |

physical_description |

Solid |

Synonyms |

elatoside K |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Source Comparison of this compound and Analogues

Key Structural Insights :

- This compound vs. Elatoside E: Both share an oleanolic acid core, but Elatoside E has a distinct oligosaccharide chain linked to hypoglycemic activity . This compound’s methyl ester modification may enhance bioavailability .

- This compound vs. Araloside A : Araloside A contains a glucuronide group, contributing to its synergistic antioxidant effects with L-ascorbic acid, whereas this compound’s methyl ester may influence lipophilicity .

- This compound vs. Ginsenoside Ro: Ginsenoside Ro, a well-studied oleanolic acid saponin, has a glucuronic acid moiety linked to anti-inflammatory pathways, while this compound’s bioactivity remains underexplored .

Pharmacological Activity Comparison

Metabolic and Hypoglycemic Effects

Antioxidant and Cardioprotective Effects

- Elatoside C : Protects against hypoxia/reoxygenation-induced apoptosis in cardiomyocytes by reducing endoplasmic reticulum stress and activating STAT3 .

- Araloside A : Exhibits antioxidant synergy with L-ascorbic acid, mitigating oxidative damage in HEK293 cells .

- This compound: No direct studies on cardioprotection, but its triterpenoid backbone may confer antioxidant properties analogous to Araloside A .

Anti-Inflammatory and Atherosclerosis Modulation

- Compound K (Ginsenoside metabolite): Inhibits NF-κB and MAPK pathways, reducing inflammation in atherosclerosis .

- This compound : Unclear role in inflammation; structural divergence from Compound K (a dammarane-type saponin) likely results in distinct mechanistic profiles .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Elatoside K from natural sources?

- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or TLC for purification . Structural characterization requires NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) to confirm molecular weight and stereochemistry. For reproducibility, document solvent ratios, column parameters (e.g., C18 stationary phase), and calibration standards .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer : Use cell lines with validated genetic stability (e.g., HepG2 for hepatotoxicity studies) and include negative controls (solvent-only) and positive controls (known bioactive compounds). For dose-response assays, apply logarithmic dilution series (e.g., 0.1–100 µM) and measure cytotoxicity via MTT/WST-1 assays. Normalize data to cell viability baselines .

Q. What criteria should guide the selection of animal models for in vivo studies of this compound?

- Methodological Answer : Prioritize models with metabolic similarities to humans (e.g., Sprague-Dawley rats for pharmacokinetics). Justify sample size using power analysis (α=0.05, β=0.2) and include sham/vehicle groups. Monitor biomarkers (e.g., ALT/AST for liver function) at baseline and post-administration intervals .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines to identify bias sources (e.g., dosage variability, model species discrepancies). Validate hypotheses via orthogonal assays (e.g., siRNA knockdowns to confirm receptor targets) and cross-validate with transcriptomic profiling (RNA-seq) .

Q. What strategies optimize the integration of multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer : Use pathway enrichment tools (DAVID, KEGG) to link proteomic and metabolomic datasets. Apply machine learning (random forests, neural networks) to predict off-target interactions. Validate computationally predicted targets via SPR (surface plasmon resonance) binding assays .

Q. How should researchers address batch-to-batch variability in this compound sourcing for longitudinal studies?

- Methodological Answer : Implement QC protocols:

- Purity : ≥95% by HPLC-UV (λ=254 nm).

- Stability : Accelerated degradation studies (40°C/75% RH) over 4 weeks.

- Documentation : Lot-specific certificates of analysis (CoA) with retention times and impurity profiles .

Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For heterogeneity, apply cluster analysis (k-means) to single-cell RNA-seq data .

Q. How can researchers differentiate artifact signals from true bioactivity in high-throughput screening of this compound derivatives?

- Methodological Answer : Use counter-screening assays (e.g., fluorescence quenching tests for assay interference). Apply strict hit criteria: ≥3σ above negative controls and dose-response confirmation. Exclude pan-assay interference compounds (PAINS) via cheminformatics filters (e.g., RDKit) .

Tables for Methodological Reference

| Analytical Technique | Key Parameters | Validation Criteria | Reference |

|---|---|---|---|

| HPLC-UV | Column: C18, Flow: 1 mL/min | Peak symmetry (As ≤ 1.5), RSD ≤ 2% | |

| ESI-MS | Resolution: 30,000 (FWHM) | Mass accuracy ≤ 3 ppm | |

| SPR Binding | KD calculation via steady-state | Chi² ≤ 10% of Rmax |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.